molecular formula C9H6BrFN2 B11871464 2-Bromo-5-fluoro-4-methylquinazoline

2-Bromo-5-fluoro-4-methylquinazoline

Cat. No.: B11871464
M. Wt: 241.06 g/mol
InChI Key: COADWABYTLPSCI-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-methylquinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of 4-methylquinazoline. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and a fluorinating agent such as Selectfluor for fluorination .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-fluoro-4-methylquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-methylquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, thereby modulating biological pathways. For example, it can act as a kinase inhibitor, blocking the activity of kinases involved in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluoro-4-methylquinazoline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the development of new pharmaceuticals and advanced materials .

Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

2-bromo-5-fluoro-4-methylquinazoline

InChI

InChI=1S/C9H6BrFN2/c1-5-8-6(11)3-2-4-7(8)13-9(10)12-5/h2-4H,1H3

InChI Key

COADWABYTLPSCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)Br)C=CC=C2F

Origin of Product

United States

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